Enantiomeric Purity: (1R,2R) vs Racemic Trans Mixture
The (1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride supplied under CAS 1807933-88-5 is the single, defined enantiomer. By contrast, the racemic trans mixture (CAS 1485396-59-5) is a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers . In the related 5-fluoroindol-3-yl cyclobutylamine series, the two trans enantiomers are expected to exhibit enantioselective differences in receptor binding profiles, consistent with the well-established principle that enantiomers of chiral amines may differ in affinity by >10-fold at protein targets [1]. Procuring the single enantiomer eliminates the confounding variable of 50% antipode present in the racemate.
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | 100% (1R,2R) single enantiomer |
| Comparator Or Baseline | racemic trans mixture (CAS 1485396-59-5): 50% (1R,2R) + 50% (1S,2S) |
| Quantified Difference | 50% absolute difference in target enantiomer content; racemate introduces 50% antipode with potentially divergent biological activity |
| Conditions | Procurement specification; enantiomeric identity confirmed by chiral HPLC and specific rotation |
Why This Matters
For any enantiomer-sensitive screen or patent-enabling SAR study, the single enantiomer must be sourced to generate definitive structure-activity relationships, as a racemate dilutes active species by 50% at minimum.
- [1] Scheunemann, M., & Steinbach, J. (2010). Synthesis and SERT Binding Properties of 5-Fluoroindol-3-yl cyclobutylamines. Abstract reports enantioselective SERT affinity differences between cis and trans cyclobutylamine stereoisomers. View Source
